

# Protein Kinase C (19-36): A Pan-Inhibitor in Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Protein Kinase C (19-36)

Cat. No.: B15621543

Get Quote

A Comparative Guide to its Performance Against Other Broad-Spectrum PKC Inhibitors

For researchers, scientists, and drug development professionals navigating the complex landscape of protein kinase C (PKC) modulation, the selection of an appropriate inhibitor is a critical decision. This guide provides an objective comparison of the pseudosubstrate inhibitor **Protein Kinase C (19-36)** with other notable pan-PKC inhibitors. By presenting supporting experimental data, detailed methodologies, and clear visual representations of the underlying biology, this document aims to facilitate an informed choice of inhibitory tool for your research needs.

## **Unveiling Protein Kinase C (19-36)**

**Protein Kinase C (19-36)**, a peptide sequence (RFARKGALRQKNVHEVKN) derived from the pseudosubstrate region of PKC $\alpha$  and  $\beta$ , acts as a competitive inhibitor of PKC.

Pseudosubstrate inhibitors mimic the endogenous substrate of the kinase, binding to the active site and preventing the phosphorylation of true substrates. This mechanism of action, targeting the highly conserved catalytic domain, suggests that PKC (19-36) is likely to inhibit all PKC isozymes, positioning it as a potential pan-PKC inhibitor.

The PKC family of serine/threonine kinases is categorized into three subfamilies based on their activation requirements:

• Conventional PKCs (cPKCs):  $\alpha$ ,  $\beta$ I,  $\beta$ II, and  $\gamma$ , which require calcium and diacylglycerol (DAG) for activation.



- Novel PKCs (nPKCs):  $\delta$ ,  $\epsilon$ ,  $\eta$ , and  $\theta$ , which are calcium-independent but require DAG.
- Atypical PKCs (aPKCs): ζ and ι/λ, which are independent of both calcium and DAG for their activation.

A true pan-PKC inhibitor would ideally exhibit potent inhibitory activity across all three subfamilies.

## **Comparative Analysis of Pan-PKC Inhibitors**

To objectively assess the performance of **Protein Kinase C (19-36)**, it is essential to compare its inhibitory profile with that of other well-characterized pan-PKC inhibitors. The following tables summarize the half-maximal inhibitory concentrations (IC50) of PKC (19-36) and other commonly used broad-spectrum PKC inhibitors against a range of PKC isozymes.

Table 1: Inhibitory Profile of Protein Kinase C (19-36)

| Isozyme                                                                              | IC50 / Ki     | Reference |
|--------------------------------------------------------------------------------------|---------------|-----------|
| Protein Kinase C (mixed)                                                             | IC50: 0.18 μM | [1][2][3] |
| Protein Kinase C (mixed)                                                             | Ki: 147 nM    |           |
| Specific isozyme data for PKC (19-36) is not readily available in the public domain. |               |           |

Table 2: Comparative Inhibitory Profiles of Pan-PKC Inhibitors



| Inhibit<br>or                 | ΡΚСα           | РКСВІ          | РКСВІІ | РКСу  | РКСδ               | ΡΚСε               | РКСζ       | РКСθ           |
|-------------------------------|----------------|----------------|--------|-------|--------------------|--------------------|------------|----------------|
| Gö6983                        | 7 nM           | 7 nM           | -      | 6 nM  | 10 nM              | -                  | 60 nM      | -              |
| Bisindol<br>ylmalei<br>mide I | 20 nM          | 17 nM          | 16 nM  | 20 nM | 100-<br>200 nM     | 100-<br>200 nM     | ~6 μM      | -              |
| Stauros<br>porine             | 2 nM           | -              | -      | 5 nM  | 20 nM              | 73 nM              | 1086<br>nM | -              |
| Sotrast<br>aurin              | Ki: 0.95<br>nM | Ki: 0.64<br>nM | -      | -     | Ki: 1.8-<br>3.2 μM | Ki: 1.8-<br>3.2 μM | Inactive   | Ki: 0.22<br>nM |

Data compiled from multiple sources.[4][5][6][7][8][9][10][11][12][13][14][15][16][17] Note that IC50 values can vary depending on experimental conditions, such as ATP concentration.

From the available data, while PKC (19-36) shows potent inhibition of mixed PKC, a detailed isozyme-specific profile is lacking. In contrast, inhibitors like Gö6983 and Bisindolylmaleimide I demonstrate broad-spectrum activity against conventional and novel PKC isozymes, with weaker activity against atypical PKCs. Staurosporine is a very potent but non-selective kinase inhibitor, affecting a wide range of kinases beyond PKC.[11][15] Sotrastaurin shows high potency for conventional and novel PKCs but is inactive against the atypical PKCζ.[17]

## **Signaling Pathways and Experimental Workflows**

To provide a comprehensive understanding, the following diagrams illustrate the canonical PKC signaling pathway and a typical experimental workflow for assessing PKC inhibition.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. PKC (19-36) | CAS 113731-96-7 | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Go 6983 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 5. Go 6983 | CAS:133053-19-7 | pan-PKC inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. apexbt.com [apexbt.com]
- 7. Go 6983 | PKC inhibitor | Hello Bio [hellobio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Differential inhibition of protein kinase C isozymes by UCN-01, a staurosporine analogue
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rndsystems.com [rndsystems.com]
- 16. benchchem.com [benchchem.com]
- 17. Inhibition of protein kinase C by retro-inverso pseudosubstrate analogues PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Protein Kinase C (19-36): A Pan-Inhibitor in Profile].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15621543#is-protein-kinase-c-19-36-a-pan-pkc-inhibitor]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com